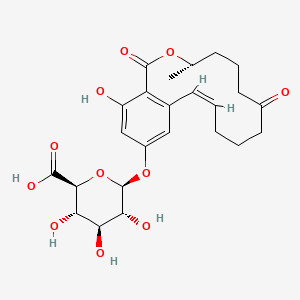

Zearalenone 14-glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H30O11 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(4S,12Z)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C24H30O11/c1-12-6-5-9-14(25)8-4-2-3-7-13-10-15(11-16(26)17(13)23(32)33-12)34-24-20(29)18(27)19(28)21(35-24)22(30)31/h3,7,10-12,18-21,24,26-29H,2,4-6,8-9H2,1H3,(H,30,31)/b7-3-/t12-,18-,19-,20+,21-,24+/m0/s1 |

InChI Key |

FZLJLIKPCMZUSJ-XGHZKFQMSA-N |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)C(=O)O1 |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)C(=O)O1 |

Origin of Product |

United States |

Formation and Characterization of Zearalenone 14 Glucuronide

The formation of Zearalenone (B1683625) 14-glucuronide is a critical step in the phase II metabolism of zearalenone (ZEN), a mycotoxin produced by Fusarium fungi. researchgate.netbrill.com This process, known as glucuronidation, involves the conjugation of zearalenone with glucuronic acid, resulting in a more water-soluble and readily excretable compound. nih.gov Zearalenone 14-glucuronide is recognized as the primary detoxification conjugate of zearalenone in both humans and animals. researchgate.netbrill.comresearchgate.net

Enzymatic Biosynthesis Pathways of Zearalenone 14-Glucuronide

The biosynthesis of Zearalenone 14-glucuronide is an enzymatic reaction catalyzed by a family of enzymes known as Uridine (B1682114) Diphospho-glucuronosyltransferases (UGTs). nih.govunizar.esnih.gov

UGTs are major phase II metabolizing enzymes that facilitate the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine 5'-diphosphoglucuronic acid (UDPGA), to a substrate like zearalenone. nih.govnih.gov This conjugation increases the polarity of the substrate, which is a key step in its detoxification and elimination from the body through urine or bile. nih.gov

In vitro studies using human liver and intestinal microsomes, as well as recombinant human UGT isoforms, have identified specific enzymes responsible for zearalenone glucuronidation. nih.gov Several UGT isoforms are capable of catalyzing this reaction, with some showing higher activity than others. Based on in vitro data, UGT1A1, UGT1A3, and UGT1A8 exhibit the highest activities in forming the phenolic glucuronide of zearalenone. nih.gov In contrast, the glucuronidation of the aliphatic hydroxyl group is primarily mediated by UGT2B7, though with low activity. nih.gov The significant role of UGTs underscores their importance as a metabolic barrier against zearalenone in both the liver and intestines. nih.govmdpi.comsemanticscholar.org

| UGT Isoform | Primary Site of Glucuronidation | Relative Activity |

|---|---|---|

| UGT1A1 | Phenolic (C-14) | High |

| UGT1A3 | Phenolic (C-14) | High |

| UGT1A8 | Phenolic (C-14) | High |

| UGT2B7 | Aliphatic | Low |

The glucuronidation of zearalenone is highly regioselective. The reaction preferentially occurs at the sterically unhindered phenolic hydroxyl group at the C-14 position of the zearalenone molecule. nih.govnih.gov This leads to the formation of Zearalenone 14-O-β-D-glucuronide (ZEN-14-GlcA) as the principal metabolite. researchgate.netresearchgate.net Studies incubating zearalenone with hepatic microsomes from various species have confirmed that ZEN-14-GlcA is the predominant glucuronide, with the ratio of ZEN-14-GlcA to its isomer, Zearalenone-16-glucuronide (ZEN-16-GlcA), being greater than 9:1. nih.gov While other glucuronides can be formed, such as at the C-16 position, they are considered minor products. researchgate.netnih.govmdpi.com

For the phase I metabolites of zearalenone, such as α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), glucuronidation can also occur at additional positions, including the C-7 aliphatic hydroxyl group. researchgate.netmdpi.com However, for the parent zearalenone compound, the C-14 linkage is the most common. mdpi.com

Interspecies Variations in Zearalenone Glucuronide Formation

Significant interspecies differences exist in the rate and profile of zearalenone metabolism, including glucuronidation. plos.orgnih.govresearchgate.net These variations are a key factor in the differing susceptibility of various animal species to zearalenone exposure. nih.gov

The rate of glucuronide conjugation varies widely among species. nih.gov Studies comparing hepatic subcellular fractions have revealed notable differences in metabolite production. nih.gov Pigs, in particular, demonstrate a remarkably high rate of zearalenone glucuronidation. nih.govnih.govresearchgate.net Research has shown that pig hepatic microsomes possess the highest activity for glucuronidating zearalenone, followed by those of cattle, rats, and humans. nih.gov In most species tested, the glucuronidation process becomes saturated at low concentrations, but this is not the case for pigs, suggesting a higher capacity for this detoxification pathway. nih.gov

The profile of phase I metabolites, which are subsequently glucuronidated, also differs between species. For example, pigs and humans tend to produce more α-zearalenol (α-ZOL), whereas rats produce more β-zearalenol (β-ZOL). plos.orgresearchgate.net These differences in the initial metabolic steps, combined with variations in the activity and expression of UGT isoforms, contribute to the distinct patterns of zearalenone glucuronide formation observed across species. nih.govnih.gov For instance, glucuronidation is a major route of excretion in humans, accounting for 99% of metabolites, compared to only 1% in dogs. plos.org

| Species | Primary Phase I Metabolite | Relative Rate of ZEN Glucuronidation |

|---|---|---|

| Pig | α-Zearalenol (α-ZOL) | Very High |

| Human | α-Zearalenol (α-ZOL) | Low |

| Rat | β-Zearalenol (β-ZOL) | Low |

| Cattle | β-Zearalenol (β-ZOL) | Moderate |

| Chicken | β-Zearalenol (β-ZOL) | Low |

Occurrence and Environmental Distribution of Zearalenone 14 Glucuronide

Detection in Contaminated Agricultural Products and Feed Matrices

Zearalenone (B1683625), a mycotoxin with estrogenic properties, is a frequent contaminant of various grains, including maize, wheat, barley, and rye. cnr.itnih.gov Consequently, it can be found in a wide array of agricultural products and animal feed. mdpi.commdpi.com While the parent compound ZEN is the primary focus of regulatory monitoring in these matrices, its modified forms, including glucosides, can also be present. researchgate.netinchem.org For instance, zearalenone-14-glucoside has been identified in naturally contaminated wheat. mdpi.com Although zearalenone 14-glucuronide is a product of animal and human metabolism, its direct detection in agricultural products is not typical. However, the presence of its precursor, zearalenone, in feed and food is the starting point for its formation in vivo.

The following table provides an overview of the occurrence of zearalenone and its derivatives in various agricultural and feed matrices.

| Matrix | Compound | Concentration | Reference |

| Unprocessed Corn | Zearalenone | 350 µg/kg (EU maximum level) | nih.gov |

| Feed for Piglets | Zearalenone | 0.1 ng/g (EU maximum level) | mdpi.com |

| Feed for Porkers | Zearalenone | 0.25 ng/g (EU maximum level) | mdpi.com |

| Finnish Cereal Grains | Zearalenone-14-glucoside | Detected | researchgate.net |

| Finnish Cereal Grains | Zearalenone-14-sulphate | Detected | researchgate.net |

Quantification in Animal Biological Samples

In animals, particularly pigs, zearalenone is rapidly metabolized. nih.gov The liver is the primary site of this biotransformation, where ZEN is converted into its phase I metabolites, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), and subsequently conjugated with glucuronic acid to form glucuronides. nih.govmdpi.com Zearalenone 14-glucuronide (ZEN-14-GlcA) is a predominant glucuronide formed in pigs. nih.govnih.gov

The quantification of ZEN-14-GlcA and other metabolites in various biological samples is essential for understanding the toxicokinetics and for exposure assessment in animals. Studies have successfully developed and validated methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of zearalenone and its key metabolites, including ZEN-14-GlcA, in tissues like the heart, liver, spleen, and muscle of pigs. nih.gov

Key Research Findings in Animals:

Pigs: ZEN-14-GlcA is a major metabolite found in the urine and plasma of pigs. nih.govresearchgate.net The glucuronidation rate of ZEN in pigs is likely faster than in other species. mdpi.comnih.gov In some studies, ZEN-14-GlcA was the predominant glucuronide detected. nih.gov Following oral administration of ZEN to pigs, ZEN-14-GlcA concentrations in urine have been measured in the range of

Other Animals: While much of the focus has been on pigs due to their sensitivity, metabolism studies have also been conducted in other livestock.

The table below summarizes the detection of zearalenone 14-glucuronide in various animal biological samples.

| Animal | Biological Sample | Detected Compound(s) | Concentration/Finding | Reference(s) |

| Pigs | Urine | Zearalenone-14-glucuronide | mdpi.com | |

| Pigs | Plasma | Zearalenone-14-glucuronide | Detected | researchgate.net |

| Pigs | Liver, Spleen, Muscle, Heart | Zearalenone-14-glucuronide | LOD: 0.5-1 ng/g, LOQ: 1-2 ng/g | nih.gov |

| Pigs | Bile | Zearalenone glucuronides | >95% of total ZEN | d-nb.info |

| Pigs | Feces | Zearalenone | Up to 248 ng/g | mdpi.com |

| Pigs | Kidney | Zearalenone | 30 µg/kg | bme.hu |

Presence in Human Biological Samples for Exposure Assessment

Biomonitoring of zearalenone and its metabolites in human biological samples, primarily urine, is a reliable method for assessing dietary exposure. cnr.it After ingestion, ZEN is metabolized, and zearalenone-14-glucuronide is a key urinary biomarker. cnr.itbrill.com The direct determination of this metabolite provides a more accurate picture of exposure than measuring the parent compound alone. researchgate.net

Several studies have documented the presence of ZEN-14-GlcA in human urine. In one study, ZEN was mainly present in its glucuronide form, and in some samples, ZEN-14-glucuronide was directly detected 3-10 hours after exposure. researchgate.net Another study reported the detection of ZEN-14-GlcA in two urine samples from a cohort in the Yangtze River Delta, China. mdpi.com The development of analytical standards for ZEN-14-GlcA has been crucial for its direct quantification in human biomonitoring studies. researchgate.netmdpi.com

Key Research Findings in Humans:

Urinary Excretion: ZEN is reported to be mainly excreted in the form of its glucuronide (ZEN-14-GlcA). cnr.it In a controlled study with a single volunteer, the mean excretion rate of total ZEN (primarily as glucuronides) was 9.4% of the administered dose within 24 hours. researchgate.net

Biomonitoring Studies: A study in Ghana detected ZEN-14-GlcA in the urine of female cereal value chain workers, with a median concentration of 0.20 ng/mL. medrxiv.org In a study assessing multiple mycotoxins in a Chinese population, ZEN-14-GlcA was detected, although at trace amounts in most samples. mdpi.com In a Portuguese study, 76% of urine samples from children were contaminated with zearalenone. mdpi.com

The following table presents data on the detection of zearalenone 14-glucuronide in human biological samples.

| Population | Biological Sample | Detected Compound(s) | Concentration/Finding | Reference(s) |

| Single Male Volunteer | Urine | Zearalenone-14-glucuronide | Directly detected 3-10h after exposure | researchgate.net |

| Adults in Yangtze River Delta, China | Urine | Zearalenone-14-glucuronide | Detected in 2 of 227 samples | mdpi.com |

| Female Cereal Value Chain Workers in Ghana | Urine | Zearalenone-14-glucuronide | Median: 0.20 ng/mL | medrxiv.org |

| General Population | Urine | Zearalenone-14-glucuronide | Considered a key biomarker | cnr.itbrill.com |

Metabolic Fate and Biotransformation of Zearalenone 14 Glucuronide in Biological Systems

In Vivo Deconjugation and Hydrolysis Mechanisms

The cleavage of the glucuronide moiety from zearalenone (B1683625) 14-glucuronide, a process known as deconjugation or hydrolysis, is a critical step in its metabolic fate. This reaction effectively releases the parent mycotoxin, zearalenone, and can occur in various parts of the body, primarily driven by microbial and host enzymes.

Role of Intestinal Microbiota in Zearalenone Glucuronide Hydrolysis

The intestinal microbiota plays a pivotal role in the hydrolysis of zearalenone 14-glucuronide. After oral exposure, a significant portion of ZEN is absorbed and metabolized in the liver to ZEN-14-glucuronide, which is then excreted into the intestine via bile. bionte.com This glucuronide, along with any unabsorbed ZEN-14-glucuronide from initial intestinal metabolism, travels to the lower gastrointestinal tract.

In the colon, the dense population of anaerobic bacteria produces a wide array of enzymes, including β-glucuronidases. nih.gov These bacterial enzymes are highly efficient at cleaving the bond between zearalenone and glucuronic acid. nih.gov This process releases the free, biologically active zearalenone, which can then be reabsorbed into the bloodstream. This cycle, known as enterohepatic circulation, significantly prolongs the retention time and systemic exposure to zearalenone. bionte.comd-nb.info

Hepatic and Other Tissue-Specific Deconjugation Processes

While the intestinal microbiota is the primary site for deconjugation, the potential for hydrolysis in the liver and other tissues exists. Glucuronides that are transported systemically can be carried to various tissues where they may be reactivated by host β-glucuronidase enzymes. nih.gov The liver, in particular, contains β-glucuronidases that can hydrolyze glucuronide conjugates.

Research on the related compound zearalenone-14-glucoside (ZEN-14G) has shown that it can be deglucosidated to its free form, ZEN, by liver microsomes from various animal species and humans. nih.govmdpi.com This process was found to be mediated by carboxylesterase enzymes. nih.gov Although distinct from glucuronide hydrolysis, this finding suggests that hepatic enzymes are capable of cleaving conjugated forms of zearalenone. The reactivation of glucuronides in tissues could play a role in the localized toxic effects of the parent compound. nih.gov

Contribution of Zearalenone 14-Glucuronide Hydrolysis to Zearalenone Bioavailability and Systemic Exposure

Key contributions of hydrolysis to bioavailability include:

Enterohepatic Recirculation: As described above, biliary-excreted ZEN-14-glucuronide is hydrolyzed by gut bacteria, and the released ZEN is reabsorbed. This process significantly increases the elimination half-life of zearalenone, leading to prolonged exposure. bionte.comd-nb.info

Increased Systemic Load: The release of ZEN from its glucuronide conjugate in the intestine adds to the pool of absorbable mycotoxin. This presystemic hydrolysis means that conjugated forms, often considered "masked" or less harmful, directly contribute to the systemic load of the more toxic parent compound. mdpi.com

Cumulative Exposure: Studies on related conjugates like zearalenone-14-glucoside show a pattern of slow and continuous hydrolysis into ZEN, which is then absorbed and distributed to various tissues. mdpi.com This leads to a cumulative and sustained exposure to the active mycotoxin, which may pose additional health risks. mdpi.com

Essentially, the hydrolysis of zearalenone 14-glucuronide ensures that a larger fraction of the initially ingested dose becomes systemically available as the active toxin over a longer period.

Comparative Metabolism and Biotransformation Kinetics Across Animal Species

The metabolism of zearalenone, including the formation and fate of zearalenone 14-glucuronide, exhibits significant variation across different animal species. These differences can influence species-specific susceptibility to zearalenone toxicity. nih.gov

In vitro studies have shown that while ZEN-14-glucuronide is the predominant glucuronide formed across species including pigs, cattle, rats, and humans, the rate of its formation varies. mdpi.com Pig hepatic microsomes demonstrate the highest glucuronidation activity, suggesting a faster detoxification rate in this species compared to others. mdpi.comnih.gov

Following the potential hydrolysis of ZEN-14-glucuronide back to ZEN, the subsequent reduction of ZEN also shows species-specific patterns. plos.org The primary metabolites are α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). The ratio of these metabolites is a key factor in toxicity, as α-ZEL has higher estrogenic activity than the parent ZEN, while β-ZEL is less active. nih.gov

| Species | Primary Reduction Metabolite of ZEN | Relative Glucuronidation Rate | Reference |

|---|---|---|---|

| Pigs | α-zearalenol (α-ZEL) | Highest | mdpi.comnih.govplos.org |

| Humans | α-zearalenol (α-ZEL) is preferred | Lower than pigs | mdpi.complos.org |

| Chickens | β-zearalenol (β-ZEL) | High for β-ZEL | nih.govnih.gov |

| Cattle | β-zearalenol (β-ZEL) is often most detected | Lower than pigs | mdpi.comnih.gov |

| Rats | β-zearalenol (β-ZEL) | Lower than pigs | mdpi.complos.org |

These metabolic differences in both conjugation and subsequent reduction pathways are critical for understanding why species like pigs are particularly sensitive to the effects of zearalenone. plos.org

Formation of Other Zearalenone Metabolites from Zearalenone 14-Glucuronide Precursors

The hydrolysis of zearalenone 14-glucuronide is the initial step that precedes the formation of a cascade of other metabolites. The direct product of this deconjugation is the parent compound, zearalenone (ZEN). nih.gov Once ZEN is released, it becomes a substrate for further biotransformation through Phase I metabolic pathways. bionte.com

The primary subsequent metabolic reactions are:

Reduction: The keto group on ZEN is reduced by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) to form α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). bionte.comnih.gov

Further Conjugation: The newly formed α-ZEL and β-ZEL can then undergo Phase II metabolism themselves, being conjugated with glucuronic acid to form α-zearalenol-glucuronide and β-zearalenol-glucuronide. nih.gov

Hydroxylation: In some species, minor metabolic pathways such as aromatic hydroxylation of the ZEN molecule can occur. acs.org

Therefore, zearalenone 14-glucuronide acts as a precursor, which, upon hydrolysis, regenerates ZEN, leading to the formation of its key reduced and subsequently re-conjugated metabolites.

| Precursor | Primary Reaction | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| Zearalenone 14-glucuronide | Hydrolysis / Deconjugation | Zearalenone (ZEN) | nih.gov |

| Zearalenone (ZEN) | Reduction | α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL) | nih.govpeerj.com |

| α-zearalenol (α-ZEL) | Glucuronidation (Re-conjugation) | α-zearalenol-glucuronide | nih.gov |

| β-zearalenol (β-ZEL) | Glucuronidation (Re-conjugation) | β-zearalenol-glucuronide | nih.gov |

This metabolic cycling underscores the complexity of ZEN's fate in the body, where a detoxification product can be reactivated to generate a spectrum of other active and inactive metabolites.

Toxicokinetic Research of Zearalenone 14 Glucuronide

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

The toxicokinetics of zearalenone (B1683625) (ZEN) and its metabolites, including zearalenone 14-glucuronide (ZEN-14-GlcA), have been investigated in various animal models, revealing species-specific differences in their ADME profiles. nih.govresearchgate.net

In pigs, after oral administration of zearalenone, ZEN-14-GlcA is a predominant metabolite found in urine and plasma. nih.govmdpi.com Studies have shown that ZEN and its metabolites are mainly excreted through feces. mdpi.com The glucuronide conjugates of ZEN can be reabsorbed and further metabolized by intestinal mucosal cells, entering the systemic circulation. mdpi.com In weaned piglets, the absorbed fraction of zearalenone-14-glucoside (a precursor that can be hydrolyzed to ZEN and then glucuronidated) was found to be significantly high, suggesting a higher systemic exposure in younger animals. europa.eu

In rats, following oral administration of zearalenone-14-glucoside, it is absorbed and converted to its parent compound, ZEN, which is then metabolized. mdpi.com ZEN-14-GlcA is a major metabolite identified in rat plasma and is also excreted in the urine. researchgate.netnih.gov The metabolism of ZEN in rats primarily involves glucuronidation. inchem.org Studies using rat everted intestines have shown that Zearalenone is absorbed and metabolized to α-zearalenol, which is then mainly glucuronidated within the intestinal cells. jst.go.jp Most of this glucuronide is then excreted back to the mucosal side, indicating the intestine's role as a metabolic barrier. jst.go.jp

The biotransformation of ZEN involves phase I reactions, such as reduction to α- and β-zearalenol (ZEL), and phase II reactions, primarily glucuronidation. mdpi.combionte.com The formation of ZEN-14-GlcA occurs at the 14-hydroxy group and is the main glucuronidation pathway in species like pigs, bovines, rats, and humans. nih.gov The liver and intestine are the primary sites for this metabolic process. bionte.com Enterohepatic circulation plays a role in the toxicokinetics of ZEN and its glucuronide metabolites, where they are excreted in bile, potentially hydrolyzed by gut microbiota, and reabsorbed, which can prolong their presence in the body. bionte.comd-nb.infonih.gov

Quantitative Analysis of Systemic Exposure and Elimination Kinetics

Quantitative analysis of zearalenone 14-glucuronide (ZEN-14-GlcA) and its parent compound, zearalenone (ZEN), provides critical data on systemic exposure and elimination kinetics in animal models.

In a study involving rats given zearalenone-14-glucoside (ZEN-14G) orally, ZEN-14G was rapidly absorbed and hydrolyzed to ZEN. nih.gov The resulting ZEN-14-GlcA was a major metabolite that accumulated over time. nih.gov After intravenous administration of ZEN-14G in rats, the area under the plasma concentration-time curve (AUC) was 1.80 h·ng/mL, the apparent volume of distribution (Vz) was 7.25 L/kg, and the total body clearance (CL) was 5.02 mL/h/kg. nih.gov Following oral administration, the AUC was significantly lower at 0.16 h·ng/mL, with a Vz of 6.24 mL/kg and a CL of 4.50 mL/h/kg, indicating extensive metabolism and an absolute oral bioavailability of about 9%. nih.gov The elimination half-life (t1/2) after oral administration was 0.96 hours. nih.gov

Another study in rats administered ZEN-14G by gavage showed that both ZEN-14G and its metabolite ZEN reached peak plasma concentrations within 10 minutes. mdpi.com These findings highlight the rapid absorption and metabolism of these compounds.

In pigs, the terminal elimination half-life of intravenously administered ZEN is reported to be 2.63 hours. mdpi.com Following oral administration of ZEN, on average 61% of the ZEN in urine was in its glucuronidated form, though with high individual variation. mdpi.com Studies in weaned piglets showed significant age-related differences in toxicokinetic parameters compared to older pigs, suggesting higher systemic exposure to ZEN and its metabolites in younger animals. europa.euresearchgate.net

| Parameter | Oral Administration (Rats) | Intravenous Administration (Rats) |

| Elimination Half-Life (t1/2) | 0.96 h | - |

| Maximum Concentration (Cmax) | 0.2 ng/mL (at 5 min) | - |

| Time to Cmax (tmax) | 5 min | - |

| Area Under the Curve (AUC) | 0.16 h·ng/mL | 1.80 h·ng/mL |

| Apparent Volume of Distribution (Vz) | 6.24 mL/kg | 7.25 L/kg |

| Total Body Clearance (CL) | 4.5 mL/h/kg | 5.02 mL/h/kg |

| Mean Residence Time (MRT) | 0.60 h | - |

| Absolute Bioavailability (F) | ~9% | - |

| Data from a study on Zearalenone-14-glucoside in rats. nih.gov |

Interplay with Serum Albumin Binding and Transport Mechanisms

Serum albumin, a major plasma protein, plays a crucial role in the transport and disposition of xenobiotics, including mycotoxins and their metabolites. nih.gov The binding of zearalenone (ZEN) and its derivatives to serum albumin can significantly influence their toxicokinetic properties. nih.gov

Research has shown that while ZEN itself binds to serum albumins with high affinity, the binding of its glucuronide conjugate, zearalenone 14-glucuronide (ZEN-14-GlcA), appears to be weak. nih.govresearchgate.net In contrast, another metabolite, zearalenone-14-sulfate, forms very stable complexes with various serum albumins. nih.govresearchgate.net

The binding affinity of ZEN and its metabolites to serum albumin exhibits considerable species differences, which may contribute to the varying toxicity of zearalenone across different animal species. d-nb.infonih.gov For instance, the metabolites α-zearalenol and β-zearalenol, which can be formed from ZEN, have a high affinity for albumins and are consequently widely distributed in the plasma. bionte.com

The transport of ZEN and its metabolites across cellular membranes is another critical aspect of their toxicokinetics. Studies using Caco-2 cells, a model for the human intestinal epithelium, have indicated that facilitated or active transport mechanisms are involved in the movement of ZEN and its metabolites. mdpi.com Specifically, they have been identified as substrates for ATP-binding cassette (ABC) transporters such as ABCC1, ABCC2, and ABCC3. mdpi.com These transporters can influence the absorption and efflux of the compounds, thereby affecting their systemic bioavailability. mdpi.com The glucuronide conjugates, being more polar, are substrates for these transporters which can facilitate their excretion from cells. jst.go.jp

Advanced Analytical Methodologies for Zearalenone 14 Glucuronide Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of ZEN-14-GlcA. This powerful combination allows for the separation of the analyte from other matrix components and its subsequent detection and quantification with high specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) Applications in Metabolic Profiling

High-resolution mass spectrometry (HRMS) is an invaluable tool for the metabolic profiling of zearalenone (B1683625) and its derivatives, including ZEN-14-GlcA. nih.govmdpi.com Its capability to provide highly accurate mass measurements facilitates the confident identification and elucidation of metabolites in complex biological samples. nih.gov

In metabolic studies, LC-HRMS has been employed to investigate the biotransformation of zearalenone and its modified forms. For instance, in a study investigating the metabolic profile of zearalenone-14-glucoside (ZEN-14G) in rats, LC-HRMS was instrumental in identifying eight different metabolites. nih.govtandfonline.com Among these, ZEN-14-GlcA was found to be produced in significant amounts and accumulated over time after oral administration, suggesting its potential as a biomarker for ZEN-14G exposure. nih.govresearchgate.net The use of HRMS provides a significant advantage in confirmatory analysis over tandem mass spectrometry (MS/MS) instruments. nih.gov

A comprehensive LC-HRMS method was developed for mycotoxin biomonitoring and metabolism studies, which included the characterization of 188 fungal metabolites from 17 parent mycotoxins after incubation with human microsomes. mdpi.com This highlights the power of HRMS in untargeted and suspect screening approaches to identify a broad spectrum of metabolites.

Tandem Mass Spectrometry (MS/MS) for Sensitive Detection and Quantification

Tandem mass spectrometry (MS/MS), particularly when operated in multiple reaction monitoring (MRM) mode, offers exceptional sensitivity and selectivity for the targeted quantification of ZEN-14-GlcA. nih.govnih.govresearchgate.net This technique involves the selection of a specific precursor ion (the molecular ion of ZEN-14-GlcA) and its fragmentation into characteristic product ions, which are then monitored for quantification.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of ZEN-14G and its five major metabolites in rat plasma. nih.gov Similarly, an LC-MS/MS method was established for the concurrent determination of nine zearalenone-like mycotoxins, including ZEN-14-GlcA, in various pig tissues. nih.govresearchgate.net This method utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, demonstrating good performance with limits of detection (LODs) for six ZENs ranging from 0.5 to 1 ng/g and limits of quantification (LOQs) from 1 to 2 ng/g. nih.govresearchgate.net

The high sensitivity of LC-MS/MS is crucial for detecting the low concentrations of ZEN-14-GlcA typically found in biological samples. For example, a reliable high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the simultaneous detection of zearalenone-14-glucoside (ZEN-14G) and zearalenone (ZEN) in rat plasma, urine, and various tissues, with lower limits of quantification ranging from 0.1 to 1 μg/L. mdpi.com

| Analytical Technique | Key Features | Application Example | Reference |

| LC-HRMS | High mass accuracy, metabolic profiling, untargeted screening | Identification of 8 metabolites of ZEN-14G in rats, including ZEN-14-GlcA. | nih.govtandfonline.com |

| LC-MS/MS (MRM) | High sensitivity, high selectivity, targeted quantification | Simultaneous quantification of nine ZEN-like mycotoxins in pig tissues. | nih.govresearchgate.net |

Strategies for Sample Preparation and Enzymatic Hydrolysis in Biomarker Analysis

The analysis of ZEN-14-GlcA in biological matrices such as urine and tissue requires effective sample preparation to remove interferences and concentrate the analyte. nih.govresearchgate.netmdpi.com A common approach involves enzymatic hydrolysis to indirectly measure the total concentration of the parent mycotoxin. mdpi.comnih.gov

Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronide conjugate, releasing the free form of zearalenone. mdpi.comnih.gov This is often done to avoid underestimation of the total mycotoxin exposure, as a significant portion can be present in its conjugated form. nih.gov For instance, in a study assessing human exposure to mycotoxins, urine samples were hydrolyzed with β-glucuronidase to release the parent mycotoxins from their glucuronide conjugates before analysis. mdpi.com

For direct quantification of ZEN-14-GlcA, sample preparation methods like the QuEChERS procedure have been successfully applied to tissue samples. nih.govresearchgate.net This method involves an extraction and cleanup step that is effective and provides good recoveries for a range of zearalenone metabolites, including ZEN-14-GlcA. nih.govresearchgate.net

Chemical and Enzymatic Synthesis of Zearalenone 14-Glucuronide Reference Standards for Analytical Validation

The availability of pure reference standards is a prerequisite for the accurate quantification of ZEN-14-GlcA. Due to the commercial unavailability of ZEN-14-GlcA, its synthesis is a critical step for analytical validation. researchgate.netresearchgate.netbrill.com Both chemical and enzymatic methods have been developed for this purpose. researchgate.netresearchgate.netbrill.comhelsinki.fi

A fast and reproducible protocol for the chemical synthesis of ZEN-14-GlcA has been developed. researchgate.netbrill.com This method utilized substituted β-resorcylic acid esters as mycotoxin mimics and optimized the glycosylation and deprotection steps, making the synthesis more accessible for standard laboratories. researchgate.netbrill.com The Königs-Knorr reaction is a widely used method for the chemical synthesis of O-glucuronides. helsinki.fi

Enzymatic synthesis offers an alternative route to produce ZEN-14-GlcA. This can be achieved using enzyme preparations such as liver microsomes or purified UDP-glucuronosyltransferases (UGTs). researchgate.nethelsinki.fi For example, bovine liver uridine (B1682114) 5'-diphosphoglucuronosyltransferase and the co-substrate uridine 5'-diphosphoglucuronic acid (UDPGA) have been used for the preparative enzymatic synthesis of ZEN-14-GlcA. researchgate.net While enzymatic synthesis can produce the desired β-anomer with high selectivity, chemical synthesis methods are often more scalable. helsinki.fi The availability of these synthesized standards has been crucial for the development and validation of direct analytical methods for ZEN-14-GlcA. researchgate.netcnr.it

| Synthesis Method | Key Features | Example | Reference |

| Chemical Synthesis | Reproducible, scalable, uses common reagents | Fast and reproducible protocol using substituted β-resorcylic acid esters. | researchgate.netbrill.com |

| Enzymatic Synthesis | High selectivity for β-anomer, mimics biological processes | Preparative synthesis using bovine liver UGTs and UDPGA. | researchgate.net |

Zearalenone 14 Glucuronide As a Biomarker in Exposure Assessment

Utility in Animal Exposure Assessment Studies

In animals, particularly pigs which are highly sensitive to ZEN's effects, zearalenone (B1683625) is extensively metabolized nih.govsci-hub.semedcraveonline.com. After ingestion, ZEN is reduced to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL) and subsequently conjugated with glucuronic acid to facilitate excretion acs.orgacs.orgnih.gov. ZEN-14-GlcA is one of the primary conjugated forms found in animal urine and bile, making it a valuable indicator of recent ZEN intake nih.govd-nb.info.

Studies in pigs have demonstrated that ZEN and its metabolites are almost exclusively present in conjugated forms in urine and bile sci-hub.sed-nb.info. One study found that the proportion of glucuronidated ZEN in both bile and urine of sows was greater than 95% d-nb.info. Another investigation into pigs fed ZEN-contaminated oats established the degree of glucuronidation for ZEN in urine at 27%, while its metabolites α-ZEL and β-ZEL were much more extensively conjugated, at 88% and 94% respectively acs.orgnih.gov. This highlights the importance of measuring glucuronide conjugates to get an accurate picture of exposure.

The concentration of these metabolites in urine often shows a linear relationship with the dietary intake of ZEN, reinforcing their utility as biomarkers cnr.it. For instance, a highly significant correlation was found between the ZEN concentration in sow feed and the resulting concentrations of ZEN and α-ZEL in bile. A similar dependency was noted for α-ZEL in urine d-nb.info. However, the metabolic profile can vary, with α-ZEL being the predominant metabolite in pigs, while β-ZEL is more abundant in cows' urine nih.govsci-hub.se. These species-specific differences are critical for accurate exposure assessment in different livestock.

| Animal | Matrix | Key Findings | Reference(s) |

| Pigs | Urine, Liver | Degree of glucuronidation for ZEN was 27% in urine and 62% in liver. For α-ZEL, it was 88% in urine and 77% in liver. For β-ZEL, it was 94% in urine and 29% in liver. | acs.org, nih.gov |

| Pigs | Urine, Feces | After oral administration of ZEN, the biological recovery in urine was 26% ± 10%. Metabolites measured included ZEN, ZEN-14-GlcA, and α-ZEL. | nih.gov |

| Sows | Urine, Bile | ZEN and α-ZEL were almost exclusively found as glucuronic acid or sulfuric acid conjugates. Glucuronidated ZEN accounted for >95% of the total ZEN in both fluids. | d-nb.info |

| Cattle | Urine | The most abundant metabolite was the β-isomer of zearalenol (B1233230) (β-ZEL). | sci-hub.se |

Applications in Human Biomonitoring for Dietary and Environmental Exposure Evaluation

In humans, ZEN is also rapidly metabolized, and its glucuronide conjugate, ZEN-14-GlcA, is a major urinary excretion product cnr.itnih.gov. Human biomonitoring (HBM) studies utilize the measurement of ZEN and its metabolites in urine to provide a more accurate and integrated measure of exposure from all sources, primarily dietary, compared to traditional methods that rely on food contamination data and consumption surveys nih.govcnr.itnih.gov.

A controlled study involving a single male volunteer who consumed a naturally contaminated diet found that ZEN was mainly excreted in its glucuronide form, with ZEN-14-GlcA being directly identified in urine samples collected 3-10 hours after exposure nih.govunivie.ac.at. The mean urinary excretion rate of total ZEN was 9.4% of the administered dose within 24 hours cnr.itnih.gov.

Larger population studies have confirmed the presence of ZEN-14-GlcA in human urine, indicating widespread exposure. A biomonitoring study in Portugal detected ZEN and ZEN-14-GlcA in 52% and 14% of analyzed urine samples, respectively researchgate.net. The mean concentration of ZEN-14-GlcA was 6.9 µg/L researchgate.net. Another study focusing on female cereal value chain workers in Ghana found a median concentration of ZEN-14-GlcA of 0.20 ng/mL medrxiv.org. These studies demonstrate the utility of ZEN-14-GlcA as a biomarker for assessing ZEN exposure levels in different populations and demographic groups medrxiv.orgnih.gov.

| Population Studied | Country | Matrix | Key Findings | Reference(s) |

| Single male volunteer | N/A | Urine | ZEN was mainly present in its glucuronide form; ZEN-14-GlcA was directly determined 3-10h after exposure. Mean excretion rate of total ZEN was 9.4%. | nih.gov, univie.ac.at |

| Adults (n=69) | Portugal | 24h-Urine | ZEN-14-GlcA was detected in 14% of samples with a mean concentration of 6.9 µg/L. | researchgate.net |

| Female cereal workers | Ghana | Urine | ZEN-14-GlcA had a median value of 0.20 ng/mL. | medrxiv.org |

| General Population | Italy | Urine | ZEN, α-ZEL, and β-ZEL were detected in nearly all samples, indicating the importance of measuring multiple metabolites for exposure assessment. | nih.gov |

Methodological Considerations for Biomarker Interpretation in Population Studies

While ZEN-14-GlcA is a valuable biomarker, several methodological factors must be considered for its accurate interpretation in population studies.

First, the comprehensive analysis of ZEN exposure requires measuring not only the parent compound but also its major metabolites, including α-ZEL, β-ZEL, and their respective glucuronide and sulfate (B86663) conjugates cnr.itnih.govmdpi.com. Since a significant portion of ZEN is excreted in conjugated forms, a critical step in analysis is the enzymatic hydrolysis of urine samples using β-glucuronidase and sulfatase to cleave the conjugates and measure the total amount of each metabolite nih.govmdpi.com. Failing to include this hydrolysis step can lead to a significant underestimation of exposure mdpi.com.

Second, there can be considerable inter-individual and inter-species differences in ZEN metabolism cnr.itnih.gov. Factors such as age can influence the metabolic pathways. For example, studies in pigs suggest age-dependent differences in biotransformation, meaning that relying on a single biomarker might not adequately reflect ZEN exposure across different age groups cnr.it. Therefore, monitoring the sum of ZEN and its key metabolites is often recommended for a more robust assessment cnr.it.

Finally, the existence of "masked" or modified mycotoxins, such as zearalenone-14-glucoside (ZEN-14G), presents another challenge researchgate.netmdpi.com. These plant-derived conjugates are not always detected by standard analytical methods for ZEN but can be hydrolyzed back to the parent toxin in the gastrointestinal tract of humans and animals, contributing to the total toxic load nih.govresearchgate.net. This "hidden" exposure could lead to an underestimation of risk if not considered. Therefore, understanding the metabolic fate of these modified forms and potentially identifying unique biomarkers for them, such as ZEN-14-GlcA which can be formed from ZEN-14G, is crucial for comprehensive risk assessment researchgate.netresearchgate.net.

Future Research Directions and Methodological Advancements

Elucidation of Undiscovered Metabolic Pathways and Metabolites

While glucuronidation is a primary detoxification pathway for zearalenone (B1683625) (ZEN), the complete metabolic map is likely more complex. Future research should aim to identify novel metabolites and less-understood metabolic routes. The biotransformation of ZEN involves both phase I (reduction and hydroxylation) and phase II (conjugation) reactions, leading to a variety of metabolites, including α-zearalenol (α-ZOL), β-zearalenol (β-ZOL), and their respective glucuronides. plos.orgnih.govnih.gov However, there are indications that other metabolic pathways may exist. For instance, studies in pigs have shown low biological recovery of ZEN and its known metabolites after oral administration of ZEN-14-sulfate and ZEN-14-O-β-glucoside, suggesting extensive metabolization by intestinal bacteria into yet unknown metabolites. mdpi.com

Moreover, while ZEN-14-glucuronide is a major conjugate, the formation of other glucuronides, such as ZEN-16-glucuronide, has been observed in vitro, albeit at lower levels. mdpi.com The in vivo significance of these minor glucuronides and the potential for other undiscovered conjugation reactions, such as sulfation at different positions or conjugation with other molecules, warrant further investigation. Research has also pointed to the formation of catechols through aromatic hydroxylation of the zearalenone phenolic ring, representing another avenue for metabolic exploration. nih.gov

Key research questions for the future include:

What is the full spectrum of metabolites produced from zearalenone 14-glucuronide by the gut microbiota?

Are there other significant, yet undiscovered, phase I and phase II metabolites of zearalenone beyond the currently known glucuronide and sulfate (B86663) conjugates?

What are the specific enzymes, both host and microbial, responsible for these novel metabolic transformations?

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

Accurate and sensitive detection of zearalenone 14-glucuronide is paramount for exposure assessment and toxicokinetic studies. Current analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have proven effective for the simultaneous detection of ZEN and its major metabolites in various biological matrices. mdpi.comwhiterose.ac.uk However, there is a continuous need for methodological advancements to improve sensitivity, specificity, and throughput, particularly for large-scale human biomonitoring studies.

One area for improvement is the development of methods that can distinguish between different isomers of glucuronidated and sulfated metabolites. The development of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with liquid chromatography coupled to triple quadrupole mass spectrometry has shown promise in identifying and assessing ZEN-sulfate derivatives in cereal matrices. nih.gov Further refinement of such methods is needed to apply them to complex biological samples.

The availability of analytical standards is a significant bottleneck for the accurate quantification of modified mycotoxins. While methods for the chemical and enzymatic synthesis of zearalenone-14-glucuronide have been developed, the lack of commercially available standards for many other potential metabolites, including various sulfate conjugates, hinders comprehensive analysis. nih.govresearchgate.net Future efforts should focus on the synthesis and characterization of a wider range of ZEN metabolites to serve as reference materials.

Furthermore, there is a need for high-throughput methods that can be applied to large population studies to accurately assess human exposure. The development of a rapid, sensitive, and selective 96-well Elution Solid Phase Extraction (SPE) followed by a UPLC-MS/MS method represents a step forward in this direction, allowing for the simultaneous preparation of multiple samples without the need for evaporation and reconstitution steps. whiterose.ac.uk

Future advancements in analytical techniques should focus on:

Improving the chromatographic separation of isomeric metabolites.

Synthesizing and making available a broader range of certified reference materials for ZEN conjugates.

Developing and validating high-throughput and cost-effective methods for large-scale biomonitoring.

Enhancing the sensitivity of methods to detect trace levels of metabolites in complex biological matrices.

Advanced Modeling Approaches for Toxicokinetic Predictions and Exposure Assessment

Physiologically-based toxicokinetic (PBTK) and physiologically-based kinetic (PBK) models are powerful tools for predicting the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics and their metabolites, including zearalenone 14-glucuronide. These models integrate physiological, biochemical, and physicochemical data to simulate the fate of a compound in the body, which can be invaluable for risk assessment. plos.orgnih.govwur.nl

Several PBTK models have been developed for ZEN and its metabolites, accounting for phase I and phase II metabolism in both rats and humans. plos.orgnih.govsemanticscholar.org These models have been used to simulate the concentration-time profiles of ZEN and its metabolites in various tissues and to estimate human exposure levels. nih.gov A key advantage of these models is their ability to extrapolate from in vitro data and animal studies to predict human toxicokinetics, reducing the need for extensive human trials. cclgroup.org

Future research should focus on refining these models by incorporating more detailed mechanistic information. For example, integrating data on the specific UDP-glucuronosyltransferase (UGT) isoforms involved in ZEN glucuronidation and the role of intestinal microbial metabolism would enhance the predictive power of these models. wur.nl Furthermore, developing models that account for inter-individual variability in metabolism due to genetic polymorphisms in metabolizing enzymes could lead to more personalized risk assessments.

These advanced models can also be coupled with dietary exposure models to provide a more comprehensive picture of human risk. By linking estimates of mycotoxin intake from food with predicted internal biomarker concentrations, researchers can better understand the relationship between exposure and potential health effects. nih.gov

Priorities for future modeling research include:

Incorporating detailed data on the kinetics of specific metabolizing enzymes and transporters.

Developing population-based PBTK models that account for genetic and physiological variability.

Integrating PBTK models with exposure and pharmacodynamic models to create a complete source-to-outcome continuum for risk assessment.

Validating and refining existing models with new in vivo data from human studies.

Exploration of Inter-Organ and Cellular Interactions in Zearalenone 14-Glucuronide Metabolism

The metabolism of zearalenone and the disposition of its glucuronide conjugate involve a complex interplay between different organs and cell types. The intestine and liver are the primary sites of ZEN metabolism, where it undergoes reduction to α- and β-zearalenol and subsequent glucuronidation. nih.govmdpi.com The intestine, in particular, acts as a significant barrier, as a large portion of absorbed ZEN is rapidly glucuronidated and then effluxed back into the intestinal lumen. nih.govjst.go.jp

The transport of zearalenone 14-glucuronide across cellular membranes is mediated by various transporter proteins. Studies have identified the involvement of multidrug resistance-associated proteins (MRPs), specifically MRP2 for efflux into the intestinal lumen and bile, and MRP3 for transport into the bloodstream from the basolateral side of enterocytes. nih.gov Recent research has also investigated the interactions of zearalenone-14-glucuronide with organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters. acs.orgnih.govresearchgate.netnih.gov It was found that zearalenone-14-glucuronide is a relatively strong inhibitor of OATP2B1 and interacts with MRP2. acs.orgnih.gov

Understanding these inter-organ and cellular interactions is crucial for predicting the systemic bioavailability of ZEN and the potential for its reactivation through deconjugation in target tissues. jst.go.jp For example, glucuronides transported to distant tissues can be hydrolyzed back to their active aglycones by β-glucuronidase, contributing to localized toxicity.

Future research should aim to further characterize the roles of specific transporters in the disposition of zearalenone 14-glucuronide in different organs. Investigating the potential for drug-mycotoxin interactions at the level of these transporters is also an important area of study. Furthermore, elucidating the factors that regulate the expression and activity of these transporters and metabolizing enzymes will provide a more complete understanding of the mechanisms governing zearalenone toxicokinetics.

Future research in this area should focus on:

Identifying all key transporters involved in the uptake and efflux of zearalenone 14-glucuronide in various cell types.

Investigating the potential for competitive inhibition of these transporters by other xenobiotics or endogenous compounds.

Exploring the regulation of genes encoding for UGTs and transporters in response to ZEN exposure.

Interactive Data Table: Key Proteins in Zearalenone 14-Glucuronide Metabolism and Transport

Below is a summary of key proteins and their roles in the metabolism and transport of zearalenone and its glucuronide conjugate.

| Protein Family | Specific Protein(s) | Function | Significance for Zearalenone 14-Glucuronide |

| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT1A8, UGT2B7 | Catalyze the conjugation of glucuronic acid to ZEN and its metabolites. nih.gov | Directly responsible for the formation of Zearalenone 14-glucuronide. |

| Multidrug Resistance-Associated Proteins (MRPs) | MRP2, MRP3 | Efflux transporters. nih.gov | MRP2 mediates the efflux of Zearalenone 14-glucuronide into the intestinal lumen and bile, while MRP3 facilitates its transport into the bloodstream. nih.gov |

| Organic Anion Transporting Polypeptides (OATPs) | OATP1B1, OATP1B3, OATP2B1 | Uptake transporters. acs.org | Zearalenone 14-glucuronide can inhibit OATP2B1, potentially affecting the transport of other substances. acs.orgnih.gov |

| ATP-Binding Cassette (ABC) Transporters | BCRP, MDR1 | Efflux transporters. acs.orgnih.gov | Zearalenone 14-glucuronide shows relevant interactions with MRP2, a member of the ABC transporter superfamily. acs.orgnih.gov |

Q & A

Q. What are the most reliable analytical methods for detecting ZEA-14-GlcA in biological matrices?

ZEA-14-GlcA is commonly detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for conjugated mycotoxins. Sample preparation typically involves enzymatic hydrolysis (e.g., β-glucuronidase) to release the parent compound, zearalenone (ZEA), followed by solid-phase extraction (SPE) to reduce matrix interference . Validation should include recovery tests using spiked samples and calibration curves with stable isotope-labeled internal standards to ensure precision (RSD < 15%) and accuracy (80–120% recovery) .

Q. How is ZEA-14-GlcA synthesized for use as a reference standard in laboratory studies?

A validated chemical synthesis involves protecting ZEA’s hydroxyl groups, followed by glucuronidation at the C14 position using Koenigs-Knorr reaction conditions with acetobromo-α-D-glucuronic acid. Purification is achieved via preparative HPLC, and structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Crystallization in ethanol-water mixtures ensures >98% purity .

Q. What is the biological significance of ZEA-14-GlcA in toxicology studies?

As a phase II metabolite of ZEA, ZEA-14-GlcA is a biomarker for exposure in humans and animals. However, its estrogenic activity is reduced compared to ZEA, necessitating enzymatic deconjugation assays to assess reactivation potential in vivo. Studies should compare cytotoxicity (e.g., MTT assay) and receptor-binding affinity (ER-α/β) between ZEA and its glucuronide .

Advanced Research Questions

Q. How can researchers address contradictory data on ZEA-14-GlcA’s stability in different physiological environments?

Stability studies should replicate physiological conditions (e.g., pH 2–8, 37°C) and monitor degradation via LC-MS/MS over 24–72 hours. Conflicting results may arise from variations in buffer composition or enzymatic activity in gut microbiota models. Use kinetic modeling (e.g., first-order decay constants) and include positive controls like ZEA-4-glucuronide to validate analytical robustness .

Q. What experimental designs are optimal for studying ZEA-14-GlcA’s interaction with detoxification enzymes in hepatic models?

Use primary hepatocytes or HepG2 cells exposed to ZEA-14-GlcA, with inhibitors of UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) to identify metabolic pathways. RNA-seq or qPCR can quantify enzyme expression, while LC-MS/MS tracks metabolite profiles. Include negative controls (untreated cells) and validate with recombinant UGT isoforms (e.g., UGT1A1, UGT1A8) .

Q. How can computational chemistry improve the detection of ZEA-14-GlcA in complex matrices?

Density functional theory (DFT) simulations predict ionization efficiency and fragmentation patterns in LC-MS/MS, aiding in method development. Molecular docking studies with β-glucuronidase can optimize enzymatic hydrolysis conditions. Pair computational results with experimental validation using spiked samples to reduce false positives/negatives .

Q. What strategies resolve discrepancies in ZEA-14-GlcA quantification across interlaboratory studies?

Harmonize protocols using certified reference materials (e.g., ERM®-BD475) and collaborative trials following ISO 5725 guidelines. Statistical analysis (e.g., Youden plot, Horwitz ratio) identifies systematic errors. Report detailed metadata, including SPE cartridge lot numbers and LC column aging, to trace variability sources .

Methodological Challenges and Solutions

Q. How to mitigate matrix effects when analyzing ZEA-14-GlcA in plant-derived samples?

Apply matrix-matched calibration curves and post-column infusion to assess ion suppression/enhancement. Cleanup steps should include multi-step SPE (e.g., C18 followed by hydrophilic-lipophilic balance cartridges). For complex matrices like cereals, use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with dispersive SPE .

Q. What are the pitfalls in interpreting ZEA-14-GlcA’s role in endocrine disruption assays?

Avoid using only luciferase reporter assays (e.g., ER-CALUX), as glucuronides may require metabolic activation. Combine in vitro models (e.g., MCF-7 cell proliferation) with in vivo rodent studies, measuring urinary ZEA-14-GlcA via LC-MS/MS. Normalize data to creatinine and account for species-specific glucuronidation rates .

Q. How to validate the absence of ZEA-14-GlcA cross-reactivity in immunoassays?

Perform cross-reactivity tests using structural analogs (e.g., α-zearalenol-14-glucuronide) and calculate percentage interference. Optimize antibody specificity via surface plasmon resonance (SPR) or ELISA competitive binding assays. Confirm results with confirmatory LC-MS/MS in a subset of samples .

Data Presentation and Reproducibility

- Tables : Include validation parameters (LOD, LOQ, recovery), stability data (half-life under varying pH), and interlaboratory comparison metrics.

- Figures : Chromatograms highlighting peak resolution, dose-response curves for cytotoxicity, and molecular interaction models from DFT/docking studies.

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like MetaboLights or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.